molecular formula C14H14N2O B2772731 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline CAS No. 2034606-43-2

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline

Cat. No.: B2772731
CAS No.: 2034606-43-2
M. Wt: 226.279
InChI Key: JGBOZCNYXDATFV-UHFFFAOYSA-N
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Description

4-{2-oxa-5-azabicyclo[221]heptan-5-yl}quinoline is a complex organic compound that features a quinoline moiety fused with a bicyclic structure containing oxygen and nitrogen atoms

Scientific Research Applications

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane”. For instance, some quinoline derivatives are known to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure and properties. As a general rule, handling complex organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions in the study and application of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific properties and potential uses. In general, there is ongoing research into the synthesis, properties, and applications of quinoline derivatives and bicyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Another method involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using the 8-aminoquinoline directing group. This method allows for the formation of arylated products with high yields and complete diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline undergoes various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The bicyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions include various arylated, oxidized, and reduced derivatives of the original compound

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinoline is unique due to its combination of a quinoline moiety with a bicyclic structure containing both oxygen and nitrogen atoms. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOZCNYXDATFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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